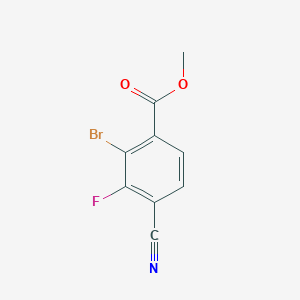

Methyl 2-bromo-4-cyano-3-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)8(11)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJUGQMWFLUTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 4-cyano-3-fluorobenzoate

One of the most common and efficient methods for preparing methyl 2-bromo-4-cyano-3-fluorobenzoate involves the regioselective bromination of methyl 4-cyano-3-fluorobenzoate. The process is typically carried out using elemental bromine or a brominating agent under controlled conditions to ensure selectivity and minimize side reactions.

$$

\text{Methyl 4-cyano-3-fluorobenzoate} + \text{Br}_2 \xrightarrow{\text{Solvent, Low Temp.}} \text{this compound}

$$

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Dichloromethane or chloroform |

| Temperature | 0–5°C |

| Brominating Agent | Br₂ or N-bromosuccinimide |

| Reaction Time | 1–4 hours |

| Yield | 60–85% |

- Low temperatures are crucial to prevent polybromination and ensure selectivity for the 2-position.

- The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Palladium-Catalyzed Coupling Approaches

A more advanced route utilizes palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom. In this strategy, a boronic acid derivative of 4-cyano-3-fluorobenzoate is reacted with a brominating agent in the presence of a palladium catalyst.

$$

\text{4-cyano-3-fluorobenzoic acid boronic ester} + \text{Brominating agent} + \text{Pd catalyst} \rightarrow \text{this compound}

$$

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Solvent | Toluene, dioxane, or DMF |

| Base | K₂CO₃ or Na₂CO₃ |

| Temperature | 80–120°C |

| Reaction Time | 8–24 hours |

| Yield | 55–80% |

- This method is particularly useful when the starting material is available as a boronic acid or ester.

- The reaction provides good selectivity and can be scaled for industrial production.

Industrial-Scale Bromination

For large-scale production, the direct bromination route is optimized further. Industrial processes use continuous flow reactors and automated control of temperature, reagent addition, and reaction time to maximize yield and purity.

Industrial Process Highlights:

- Use of continuous flow reactors for better heat and mass transfer.

- Automated temperature and reagent control.

- In-line purification and quality control to ensure consistent product quality.

- Yields can exceed 85% with high purity.

Comparison with Related Compounds

The preparation of this compound is similar in principle to other halogenated benzoate esters, but the presence of both cyano and fluorine substituents requires careful control of reaction conditions to avoid undesired side reactions.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination | Methyl 4-cyano-3-fluorobenzoate | Br₂ or NBS | DCM or CHCl₃ | 0–5 | 60–85 | Most common, regioselective |

| Suzuki-Miyaura Coupling | 4-cyano-3-fluorobenzoic acid boronate | Pd catalyst, brominating agent | Toluene/DMF | 80–120 | 55–80 | Advanced, scalable, high selectivity |

| Industrial Continuous Bromination | Methyl 4-cyano-3-fluorobenzoate | Br₂, automated control | DCM | 0–5 | >85 | High yield, purity, scalable |

Research Findings and Practical Considerations

- The direct bromination method remains the most practical for laboratory and pilot-scale synthesis due to its simplicity, cost-effectiveness, and reasonable yields.

- Palladium-catalyzed methods are favored for complex synthetic sequences or when higher selectivity is required, especially in the presence of sensitive functional groups.

- Industrial methods focus on process optimization, safety, and environmental considerations, including solvent recycling and waste minimization.

- The choice of method depends on the scale, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Conversion to amines or other reduced derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-fluorobenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-3-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions that modify the structure and function of target molecules. The presence of bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

Key Observations :

- The target compound’s molecular weight (~274 g/mol) exceeds simpler esters like methyl benzoate (136 g/mol) due to bromine, fluorine, and cyano substituents.

- Its estimated boiling point (~300°C) aligns with trends for halogenated esters, which exhibit higher volatility resistance compared to non-halogenated analogs (e.g., methyl salicylate at 222°C) .

- Water solubility is minimal (<1 g/L), consistent with esters bearing hydrophobic substituents.

Chemical Reactivity

The electronic effects of substituents dictate reactivity:

- Cyano and Fluorine: Electron-withdrawing groups deactivate the aromatic ring, directing electrophiles to meta/para positions and stabilizing intermediates.

Table 2: Reactivity Comparison

Key Observations :

- Fluorine’s inductive effect increases the ester’s resistance to hydrolysis compared to non-fluorinated analogs.

Research Findings and Limitations

Direct studies on this compound are scarce, necessitating extrapolation from substituent trends and methyl ester data . Key gaps include experimental validation of its thermal stability and catalytic reactivity. Future work should focus on kinetic studies and applications in drug discovery.

Q & A

Q. What spectroscopic and crystallographic techniques are optimal for characterizing Methyl 2-bromo-4-cyano-3-fluorobenzoate?

To confirm the molecular structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify substituent positions and electronic environments. For fluorinated analogs, NMR is critical for detecting fluorine coupling patterns .

- X-ray Crystallography : Refine crystal structures using SHELXL for high-precision atomic coordinate determination. For ambiguous electron density maps (e.g., disordered Br/F atoms), iterative refinement with SHELXL and visualization via ORTEP-III (thermal ellipsoid plots) resolves spatial ambiguities .

Q. Table 1: Key Software for Structural Analysis

| Software | Application | Reference |

|---|---|---|

| SHELXL | Refinement of crystallographic data | |

| ORTEP-III | 3D visualization of thermal motion | |

| SHELXT | Automated space-group determination |

Q. What synthetic methodologies are effective for introducing bromo, cyano, and fluoro groups on a benzoate ester scaffold?

A stepwise approach is recommended:

Bromination : Use electrophilic bromination (e.g., Br/FeBr) at the ortho position relative to the ester group.

Cyano Introduction : Employ nucleophilic substitution (e.g., CuCN in DMF at 120°C) to replace a leaving group (e.g., Cl) at the para position .

Fluorination : Apply Balz-Schiemann reaction (diazo intermediates with HF) or halogen exchange (e.g., KF with crown ethers) for meta-fluorination .

Q. Table 2: Synthetic Steps for Polyhalogenated Benzoates

| Step | Reaction Type | Example Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Bromination | Br, FeBr, 80°C | |

| 2 | Cyano Substitution | CuCN, DMF, 120°C | |

| 3 | Fluorination | KF, 18-crown-6, microwave |

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light .

- Handling : Use gloves and fume hoods to minimize inhalation risks. For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose following hazardous waste protocols .

Advanced Questions

Q. How can density functional theory (DFT) predict substituent effects on reactivity in this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311G**) to model electron-withdrawing effects. The cyano group’s strong electron-withdrawing nature reduces electron density at the bromine site, making it more reactive in Suzuki-Miyaura cross-coupling reactions .

- Validation : Compare calculated vs. experimental NMR shifts to confirm accuracy. Discrepancies >5 ppm suggest inadequate basis set selection .

Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.